molecular formula C15H14N4O4 B2845611 (4-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(isoxazol-5-yl)methanone CAS No. 1210264-75-7

(4-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(isoxazol-5-yl)methanone

Cat. No.: B2845611
CAS No.: 1210264-75-7
M. Wt: 314.301
InChI Key: DQFWBDMISHFPRJ-UHFFFAOYSA-N
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Description

This compound is a heterocyclic hybrid featuring a 1,3,4-oxadiazole core substituted with a furan-2-yl group, a piperidine ring, and an isoxazol-5-yl methanone moiety. The piperidine ring introduces conformational flexibility, which may influence binding to biological targets.

Properties

IUPAC Name

[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-(1,2-oxazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O4/c20-15(12-3-6-16-23-12)19-7-4-10(5-8-19)13-17-18-14(22-13)11-2-1-9-21-11/h1-3,6,9-10H,4-5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQFWBDMISHFPRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(O2)C3=CC=CO3)C(=O)C4=CC=NO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(isoxazol-5-yl)methanone is a novel heterocyclic compound that combines structural elements of furan, oxadiazole, piperidine, and isoxazole. This article explores its biological activity, focusing on its antimicrobial, anticancer, and other pharmacological properties based on recent research findings.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from furan derivatives and utilizing various reagents such as hydrazine and carbon disulfide for oxadiazole formation. Specific methods include microwave-assisted synthesis which enhances yield and reduces reaction time .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing oxadiazole and piperidine moieties. For instance:

  • Antibacterial Activity : Compounds similar to the target molecule have shown significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 4.69 to 22.9 µM against various bacterial strains including E. coli, S. aureus, and P. aeruginosa . The presence of electron-withdrawing groups in the structure has been associated with enhanced antibacterial properties.
CompoundMIC (µM)Bacterial Strain
Compound A (related structure)4.69Bacillus subtilis
Compound B5.64Staphylococcus aureus
Compound C13.40Pseudomonas aeruginosa

Antifungal Activity

The compound has also demonstrated antifungal properties, particularly against species like Candida albicans. In vitro studies indicated that derivatives exhibited varying degrees of antifungal activity with MIC values ranging from 16.69 to 78.23 µM .

Anticancer Activity

Research has indicated that oxadiazole derivatives possess anticancer properties. For instance, compounds with similar structures have shown inhibition of cancer cell proliferation in various human cancer cell lines, suggesting potential therapeutic applications in oncology . The mechanism often involves the induction of apoptosis in cancer cells.

Case Studies and Research Findings

  • Case Study on Antibacterial Efficacy : A study evaluating a series of oxadiazole derivatives found that modifications to the piperidine ring significantly affected antibacterial potency. Compounds with halogen substitutions exhibited higher activity levels compared to their non-substituted counterparts .
  • Anticancer Mechanism Investigation : Another study focused on the mechanism of action for oxadiazole derivatives in cancer treatment revealed that these compounds could inhibit specific signaling pathways involved in cell survival and proliferation .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds. Key observations include:

  • The presence of electron-withdrawing groups enhances antibacterial activity.
  • Substituents on the piperidine ring can modulate both antimicrobial and anticancer activities.

Scientific Research Applications

Antimicrobial Properties

Recent studies have indicated that derivatives of oxadiazoles exhibit significant antimicrobial activity. For instance, compounds similar to (4-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(isoxazol-5-yl)methanone have shown efficacy against various bacterial strains including Escherichia coli and Staphylococcus aureus . The presence of the oxadiazole ring is believed to enhance the interaction with microbial cell membranes.

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. Research indicates that oxadiazole derivatives can inhibit pro-inflammatory cytokines and pathways involved in inflammation . This opens avenues for therapeutic applications in conditions such as arthritis and other inflammatory diseases.

Neuroprotective Effects

The neuroprotective potential of compounds containing furan and oxadiazole has been documented in literature. These compounds may modulate neuroinflammatory responses and oxidative stress in neurodegenerative diseases . The ability to cross the blood-brain barrier enhances their potential as therapeutic agents for conditions like Alzheimer's disease.

Case Study 1: Antimicrobial Efficacy

In a comparative study on various oxadiazole derivatives, (4-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(isoxazol-5-yl)methanone demonstrated superior antimicrobial activity against Klebsiella pneumoniae, highlighting its potential as a lead compound for antibiotic development .

Case Study 2: Neuroprotection in Animal Models

In animal models of neurodegeneration, compounds structurally related to (4-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(isoxazol-5-yl)methanone were shown to significantly reduce markers of oxidative stress and inflammation in brain tissues . This suggests a promising role in developing therapies for neurodegenerative diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Compounds

Compound Name/ID Structural Features Physicochemical Properties Biological Activity Reference
(4-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(isoxazol-5-yl)methanone (Target Compound) 1,3,4-oxadiazole, furan-2-yl, piperidine, isoxazol-5-yl methanone Moderate solubility inferred from heterocyclic components; logP likely influenced by furan. No direct data, but structural similarity to LMM11 suggests potential antifungal activity.
LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) 1,3,4-oxadiazole, furan-2-yl, sulfamoyl, benzamide Requires DMSO and surfactant for solubilization; higher lipophilicity due to benzamide. Antifungal activity tested against Candida spp.; comparable to fluconazole in some assays.
Compound ([4-(6-ethoxybenzothiazol-2-yl)piperazin-1-yl]-(isoxazol-5-yl)methanone) Isoxazol-5-yl methanone, piperazine, 6-ethoxybenzothiazole Ethoxy group enhances lipophilicity; piperazine improves water solubility vs. piperidine. Benzothiazole moiety often associated with antitumor or antimicrobial activity (specifics not cited).
Compounds 4 & 5 () Thiazole, pyrazole, fluorophenyl groups Planar conformation except for one fluorophenyl group; crystallizes in triclinic symmetry. Structural focus; bioactivity not reported.

Key Comparative Insights:

Structural Flexibility vs. In contrast, the planar thiazole-pyrazole systems in ’s compounds exhibit restricted rotation, which may enhance target selectivity .

Bioactivity Implications: The 1,3,4-oxadiazole-furan combination in both the target compound and LMM11 is associated with antifungal activity, as seen in LMM11’s inhibition of Candida spp. . The isoxazolyl methanone group in the target compound and ’s analog may modulate selectivity toward enzymes like cytochrome P450, a common target for azole antifungals .

Solubility and Lipophilicity :

  • The target compound’s furan and piperidine groups likely result in moderate solubility, whereas LMM11’s sulfamoyl and benzamide substituents increase lipophilicity, necessitating surfactants for solubilization .
  • ’s ethoxybenzothiazole enhances membrane permeability but may reduce aqueous solubility compared to the target compound .

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